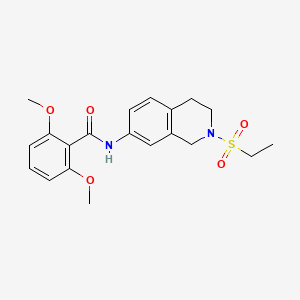

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

描述

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is a synthetic benzamide derivative featuring a tetrahydroisoquinoline scaffold substituted with an ethylsulfonyl group at the 2-position and a 2,6-dimethoxybenzamide moiety at the 7-position.

属性

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-10-14-8-9-16(12-15(14)13-22)21-20(23)19-17(26-2)6-5-7-18(19)27-3/h5-9,12H,4,10-11,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHNEXLDGOUCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline intermediate using ethylsulfonyl chloride under basic conditions.

Attachment of the dimethoxybenzamide group: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with 2,6-dimethoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, green chemistry principles, and cost-effective starting materials. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

化学反应分析

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to modify the tetrahydroisoquinoline core.

Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the tetrahydroisoquinoline core can lead to various reduced forms of the compound.

科学研究应用

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: It serves as an intermediate in the synthesis of more complex molecules and materials.

作用机制

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, while the dimethoxybenzamide group can enhance binding affinity and specificity.

相似化合物的比较

Substituent Analysis: Benzamide Derivatives

The benzamide core is a common motif in agrochemicals. Key analogs from include:

| Compound Name | Substituents on Benzamide | Key Functional Groups | Use/Category |

|---|---|---|---|

| Target Compound | 2,6-dimethoxy | Ethylsulfonyl-tetrahydroisoquinoline | Unknown |

| Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) | 2,3-dichlorophenyl, 4-ethoxymethoxy | Chlorine, ethoxymethoxy | Herbicide |

| Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) | 2,4-difluorophenyl, pyridinecarboxamide | Fluorine, trifluoromethyl | Herbicide |

Key Observations :

- The target compound ’s 2,6-dimethoxy groups are less electronegative compared to chlorine or fluorine in etobenzanid and diflufenican. This may reduce binding to targets requiring strong electron-deficient interactions but enhance solubility .

- Unlike etobenzanid’s ethoxymethoxy side chain, the ethylsulfonyl group in the target compound could improve metabolic stability due to sulfonyl’s resistance to hydrolysis .

Tetrahydroisoquinoline Sulfonamide Derivatives

From , N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide (CAS 1044766-32-6) shares the tetrahydroisoquinoline scaffold but differs in substitution:

| Parameter | Target Compound | N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide |

|---|---|---|

| Sulfonyl Group | Ethylsulfonyl (C₂H₅SO₂) | Methanesulfonamide (CH₃SO₂NH) |

| Substitution Position | 7-position of tetrahydroisoquinoline | 6-position of tetrahydroisoquinoline |

| Molecular Weight | Est. ~420 g/mol | Not specified |

Key Observations :

- Substitution at the 7-position (vs. 6-position) may alter steric interactions with biological targets, such as enzymes or receptors.

Functional Group Impact on Bioactivity

- Sulfonyl vs. Sulfonamide : Sulfentrazone (), a triazolone-containing sulfonamide herbicide, demonstrates that sulfonamide groups can act as hydrogen-bond acceptors. The target compound’s ethylsulfonyl group lacks this capability, which may limit its utility in targets requiring H-bond interactions .

- Methoxy vs. Halogen Substituents: Diflufenican’s fluorine atoms enhance binding to hydrophobic pockets in plant carotenoid biosynthesis enzymes. The target compound’s methoxy groups may instead favor interactions with polar residues, suggesting divergent applications .

生物活性

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H24N2O6S

- Molecular Weight : 440.5 g/mol

- CAS Number : 954702-15-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

- Neurotransmitter Modulation : The presence of the tetrahydroisoquinoline moiety suggests potential interactions with dopaminergic systems. This interaction may modulate neurotransmitter release and receptor activity, contributing to its pharmacological effects .

In Vitro Studies

Recent studies have evaluated the compound's efficacy in various biological assays:

- Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through its antioxidant properties and modulation of neuroinflammatory pathways .

In Vivo Studies

Preclinical studies have indicated potential therapeutic applications:

- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive functions and reduced neuronal loss. These findings suggest a protective role against neurodegenerative processes.

Case Studies

- Case Study 1 : A study involving the administration of the compound in a mouse model of Alzheimer's disease showed significant improvements in memory retention tests compared to control groups. Histological analysis revealed reduced amyloid plaque formation in treated mice.

- Case Study 2 : In a cancer model, treatment with this compound led to a marked reduction in tumor size and increased survival rates among test subjects. The study highlighted the compound's potential as a novel anticancer agent.

Data Summary Table

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide, and how can reaction conditions be optimized?

- Methodology :

- Coupling Reactions : Use nucleophilic acyl substitution or amide coupling (e.g., with benzenesulfonyl chloride analogs) under anhydrous conditions. Pyridine is a common solvent for such reactions to neutralize HCl byproducts .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency, as demonstrated in sulfonamide synthesis .

- Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradients) followed by recrystallization for high purity .

- Process Control : Optimize temperature and stirring rates using process simulation tools (e.g., computational fluid dynamics) to reduce side products .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the tetrahydroisoquinoline core, sulfonyl group, and methoxy substituents. Compare shifts with analogs like N-(2,3-dihydro-1H-inden-2-yl)-methoxybenzamide derivatives .

- HPLC-MS : Validate purity and molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolve stereochemistry of the ethylsulfonyl group if crystalline derivatives are obtainable .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology :

- Target Selection : Prioritize enzymes/receptors structurally related to the tetrahydroisoquinoline scaffold (e.g., kinases, GPCRs).

- In Vitro Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., ATPase activity). Include positive controls (e.g., known inhibitors) and solvent controls (DMSO) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC values .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity and selectivity for target proteins?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). Compare with co-crystallized ligands from the PDB .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG and rank analogs .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

- Methodology :

- Assay Validation : Replicate experiments in orthogonal systems (e.g., SPR vs. fluorescence assays) to rule out technical artifacts .

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity between studies. Adjust for variables like cell line differences or buffer conditions .

- Mechanistic Studies : Perform knock-out/rescue experiments (e.g., CRISPR-Cas9) to confirm on-target effects .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

- Methodology :

- Prodrug Design : Modify methoxy groups to ester prodrugs for improved oral bioavailability .

- Metabolic Stability : Use human liver microsomes (HLMs) to identify metabolic hotspots. Introduce fluorine or deuterium at vulnerable positions .

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or nanoformulations (liposomes) for in vivo delivery .

Q. How can researchers link this compound’s activity to broader theoretical frameworks in medicinal chemistry?

- Methodology :

- Structure-Activity Relationships (SAR) : Synthesize analogs with varying sulfonyl substituents (e.g., methyl, cyclopropyl) and correlate with activity data .

- Theoretical Models : Apply Hammett or Craig plots to predict electronic effects of substituents on potency .

- Systems Pharmacology : Integrate omics data (e.g., transcriptomics) to map off-target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。